molecular formula C9H10IN5O5 B14754535 3'-Azido-3'-deoxy-5-iodouridine

3'-Azido-3'-deoxy-5-iodouridine

Cat. No.: B14754535
M. Wt: 395.11 g/mol
InChI Key: VSZBJBKLFZODID-UHFFFAOYSA-N
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Description

3’-Azido-3’-deoxy-5-iodouridine is a purine nucleoside analogue. Purine nucleoside analogues are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The compound’s anticancer mechanisms rely on the inhibition of DNA synthesis and the induction of apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

3’-Azido-3’-deoxy-5-iodouridine can be synthesized through a series of chemical reactions involving the introduction of azido and iodo groups to a deoxyuridine scaffold. The synthetic route typically involves:

Industrial Production Methods

Industrial production methods for 3’-Azido-3’-deoxy-5-iodouridine would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling azide and iodine compounds.

Chemical Reactions Analysis

Types of Reactions

3’-Azido-3’-deoxy-5-iodouridine undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Cycloaddition Reactions: The azido group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups. .

Common Reagents and Conditions

Major Products

Scientific Research Applications

3’-Azido-3’-deoxy-5-iodouridine has several scientific research applications:

    Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.

    Biology: Studied for its role in inhibiting DNA synthesis and inducing apoptosis in cancer cells.

    Medicine: Investigated for its potential as an anticancer agent targeting lymphoid malignancies.

    Industry: Utilized in the development of new pharmaceuticals and chemical probes

Mechanism of Action

The mechanism of action of 3’-Azido-3’-deoxy-5-iodouridine involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Azido-3’-deoxy-5-iodouridine is unique due to its dual functional groups (azido and iodo), which enable it to participate in a variety of chemical reactions, including click chemistry. This versatility makes it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C9H10IN5O5

Molecular Weight

395.11 g/mol

IUPAC Name

1-[4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione

InChI

InChI=1S/C9H10IN5O5/c10-3-1-15(9(19)12-7(3)18)8-6(17)5(13-14-11)4(2-16)20-8/h1,4-6,8,16-17H,2H2,(H,12,18,19)

InChI Key

VSZBJBKLFZODID-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)N=[N+]=[N-])O)I

Origin of Product

United States

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